4-(Morpholinosulfonyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKHPQFFQRKOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176015 | |
| Record name | Compound 82 208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21626-70-0 | |
| Record name | 4-(Morpholinosulfonyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Compound 82 208 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021626700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 82 208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-sulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 4 Morpholinosulfonyl Aniline and Its Derivatives
Established Synthetic Pathways for 4-(Morpholinosulfonyl)aniline
The most common and well-documented methods for preparing this compound involve either a direct approach from sulfonic acids or a more controlled, multi-step sequence starting from aniline (B41778) precursors.
Reaction of 4-Aminobenzenesulfonic Acid with Morpholine (B109124)
The direct synthesis of this compound from 4-aminobenzenesulfonic acid (sulfanilic acid) and morpholine is not a commonly reported pathway in the literature. Sulfonic acids are generally not reactive enough to undergo direct amidation with amines like morpholine. The formation of the sulfonamide bond typically requires the activation of the sulfonic acid group, most commonly by converting it into a more reactive sulfonyl chloride intermediate. Sulfanilic acid itself is an off-white solid that exists as a zwitterion, which contributes to its high melting point and influences its reactivity. chegg.com
Multi-Step Synthesis from Aniline Precursors
A more practical and widely employed route to this compound begins with aniline. This multi-step process involves the protection of the amino group, introduction of the sulfonyl chloride functionality, reaction with morpholine, and subsequent deprotection.
The initial step in this sequence is the protection of the aniline's amino group by acetylation to form acetanilide (B955). This is crucial because the free amino group (-NH₂) in aniline is a strong activating group and a base. utdallas.edu If aniline were used directly in the subsequent chlorosulfonation step, it would react with the strong acid (chlorosulfonic acid), leading to protonation. utdallas.edu This would form an anilinium ion, which deactivates the aromatic ring and directs incoming electrophiles to the meta position, preventing the desired para-substitution. utdallas.edu Furthermore, the nucleophilic amino group could lead to undesirable side reactions. utdallas.edu
Once acetanilide is formed, it undergoes an electrophilic aromatic substitution reaction known as chlorosulfonation. utdallas.edu The acetamido group is an ortho-, para-directing group, and due to steric hindrance, the bulky chlorosulfonyl group (-SO₂Cl) is predominantly introduced at the para position. The reaction is typically carried out by treating acetanilide with an excess of chlorosulfonic acid. scholarsresearchlibrary.com The resulting intermediate is p-acetamidobenzenesulfonyl chloride. utdallas.eduscholarsresearchlibrary.com
A variation on this process involves a two-step approach where acetanilide is first sulfonated using chlorosulfonic acid in the presence of a catalyst like ammonium (B1175870) sulfate (B86663) to yield p-acetamidobenzene sulfonic acid. google.com This intermediate is then treated with a chlorinating agent, such as phosgene (B1210022) in trichloromethane, to afford p-acetamidobenzenesulfonyl chloride with high yield. google.com
Table 1: Research Findings on the Synthesis of p-Acetamidobenzenesulfonyl Chloride
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetanilide | Chlorosulfonic Acid, Ammonium Sulfate | Cool to 0-5 °C, then heat to 35-45 °C for 2 hours | p-Acetamidobenzene sulfonic acid | 98.8% | google.com |
| p-Acetamidobenzene sulfonic acid | Phosgene, Trichloromethane, N,N-Dimethylacetamide | Heat to 38-45 °C for 2 hours, then cool | p-Acetamidobenzenesulfonyl chloride | 94.3% | google.com |
| Acetanilide | Chlorosulfonic Acid | Melt acetanilide, cool, add chlorosulfonic acid, swirl for 15 min | p-Acetamidobenzenesulfonyl chloride | 85% | scholarsresearchlibrary.com |
The p-acetamidobenzenesulfonyl chloride intermediate is a reactive sulfonyl chloride that readily reacts with nucleophiles. utdallas.edu In the next step, it is treated with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form a sulfonamide bond. This reaction is often carried out in the presence of a base like pyridine (B92270) in a solvent such as dimethylformamide (DMF) to neutralize the HCl generated. scholarsresearchlibrary.com The product of this step is N-(4-(morpholinosulfonyl)phenyl)acetamide. nih.govresearchgate.net
The final step is the removal of the acetyl protecting group to reveal the free aniline functionality. This is typically achieved by acid-catalyzed hydrolysis. scholarsresearchlibrary.com The N-(4-(morpholinosulfonyl)phenyl)acetamide is heated with an aqueous acid, such as hydrochloric acid (HCl), which cleaves the amide bond, yielding the final product, this compound, and acetic acid as a byproduct. scholarsresearchlibrary.com
Table 2: General Procedure for Synthesis and Deprotection
| Step | Reactants | Reagents/Solvents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Sulfonamide Formation | p-Acetamidobenzenesulfonyl chloride, Morpholine | Pyridine, DMF | Stir at room temp, then heat for 12 hrs | N-(4-(morpholinosulfonyl)phenyl)acetamide | scholarsresearchlibrary.com |
| Deacetylation (Hydrolysis) | N-(4-(morpholinosulfonyl)phenyl)acetamide | 6N Hydrochloric Acid | Reflux for 4 hrs | This compound | scholarsresearchlibrary.com |
Advanced Synthetic Approaches and Chemical Transformations
Beyond the fundamental synthesis of the parent compound, advanced methodologies focus on creating derivatives and analogs by leveraging the reactivity of the key intermediates.
Aminolysis of Sulfonyl Chlorides in Analog Synthesis
The reaction between a sulfonyl chloride and an amine, known as aminolysis, is a cornerstone for generating libraries of structurally diverse sulfonamides. This approach is highly valuable in fields like medicinal chemistry for structure-activity relationship (SAR) studies. semanticscholar.org The general principle involves reacting a parent sulfonyl chloride, such as p-acetamidobenzenesulfonyl chloride, with a wide array of primary or secondary amines to produce a corresponding series of sulfonamides.
For instance, derivatives of N-(4-aminobenzenesulphonyl)morpholine have been synthesized by first modifying the primary amino group of the parent compound, for example, through chloroacetylation. ijnrd.org The resulting N-[4-(chloroacetyl)amino-benzenesulphonyl]morpholine can then be reacted with various amines, alcohols, or phenols to generate a diverse set of analogs with modified functionalities. ijnrd.org This highlights the versatility of the core this compound scaffold in building more complex molecules. The synthesis of Schiff bases from 4-(4-aminophenyl)-morpholine is another example of derivatization at the aniline nitrogen. nih.gov
Direct Sulfonylation of Aniline Derivatives
A modern and mild approach for the synthesis of sulfonated anilines involves a direct sulfonylation reaction mediated by visible light. rsc.orgnih.gov This photoredox-catalyzed method allows for the formation of sulfones from the coupling of aniline derivatives with sulfinate salts, which are stable and easy to handle. rsc.orgnih.gov
Key features of this method include:
Mild Conditions : The reaction proceeds under gentle conditions, avoiding the harsh reagents and high temperatures often required in classical electrophilic aromatic substitution methods. nih.gov
Radical Generation : It relies on the straightforward generation of sulfonyl radicals from sulfinate salts. rsc.org
Broad Applicability : A wide range of aniline derivatives and sulfinate salts can be used, allowing for the synthesis of a diverse library of sulfone-containing molecules. researchgate.net
A plausible mechanism involves the photocatalyst (e.g., an iridium complex) absorbing visible light and becoming excited. nih.gov This excited catalyst can then engage in either an oxidative or reductive quenching cycle. In one pathway, the catalyst oxidizes the aniline to a radical cation. Simultaneously, the sulfinate salt is oxidized to a sulfonyl radical. These two radicals then combine, and subsequent proton loss yields the final aryl sulfone product. nih.gov This method has proven scalable and maintains excellent functional group tolerance. nih.gov
Coupling Reactions for Complex Analogues
The this compound scaffold serves as a valuable building block for synthesizing more complex molecules with potential biological activities. This is achieved through various coupling reactions that append additional heterocyclic or functional moieties.
Pyrimidine (B1678525) rings are a common feature in many biologically active compounds. growingscience.com Derivatives of this compound can be conjugated to pyrimidine cores through nucleophilic substitution reactions. A general strategy involves the reaction of an aniline derivative with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine.
The synthesis typically proceeds as follows:
An aniline, acting as a nucleophile, attacks one of the electrophilic carbon atoms on the dichloropyrimidine ring (commonly the C4 position).
A base, such as potassium carbonate (K₂CO₃), is used to facilitate the reaction, which is often carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov
This initial substitution yields a mono-substituted intermediate (e.g., an N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl) derivative). nih.gov
The remaining chlorine atom can then be displaced by another nucleophile to introduce further diversity into the final molecule. nih.gov
This sequential substitution allows for the controlled and directed synthesis of complex pyrimidine-aniline conjugates.
The urea (B33335) functional group is a key structural element in many pharmaceutical agents due to its ability to form stable hydrogen bonds with biological targets. nih.gov Urea derivatives of this compound can be synthesized using several methods, most of which involve the formation of an isocyanate intermediate. nih.gov
A common synthetic pathway includes:
Isocyanate Formation : The aniline derivative is reacted with a phosgene equivalent, such as phosgene itself, diphosgene, or triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.govnih.gov This reaction converts the primary amine of the aniline into a highly reactive isocyanate group.
Urea Bond Formation : The in-situ generated isocyanate is then treated with a second amine nucleophile. This amine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage. nih.gov
To avoid the handling of highly toxic phosgene, safer alternatives like N,N'-carbonyldiimidazole (CDI) are often employed. nih.gov This reagent reacts with the primary amine to form an activated intermediate that subsequently reacts with another amine to yield the final urea product under milder conditions. nih.gov
The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous kinase inhibitors. nih.gov The synthesis of these complex heterocyclic systems can involve the use of aniline derivatives as key starting materials.
One advanced synthetic strategy is a domino reaction sequence. For instance, pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be prepared from the reaction of alkynylated uracils with various anilines. nih.gov This process involves a C-N coupling followed by a hydroamination reaction. The reaction tolerates a range of functional groups on the aniline partner, including methoxy, fluoro, and trifluoromethyl groups, allowing for the synthesis of a diverse array of products in moderate to good yields. nih.gov Such methods provide an efficient pathway to complex, fused heterocyclic systems that would be difficult to assemble through more traditional, stepwise approaches. nih.gov
Optimization of Reaction Conditions and Yields
Achieving high efficiency and yield in the synthesis of this compound and its derivatives is paramount. This requires careful optimization of various reaction parameters, including the choice of solvent, catalyst, temperature, and reaction time.
The solvent in which a reaction is conducted can have a profound impact on its outcome, influencing reaction rates, yields, and even the product distribution. The choice of an appropriate solvent is therefore a critical step in optimizing a synthetic protocol.
For instance, in the visible-light-mediated direct sulfonylation of anilines, a mixed solvent system of acetonitrile (B52724) (MeCN) and water (in a 10:1 ratio) was found to be optimal for achieving high yields. researchgate.net In other synthetic transformations, different solvents may be preferred. A screening of various solvents such as methanol (B129727) (CH₃OH), acetonitrile (CH₃CN), and dimethylformamide (DMF) for a particular cyclization reaction revealed that ethanol (B145695) (EtOH) provided the best results in terms of yield. researchgate.net
Interactive Data Tables
Table 1: Optimization of Reaction Conditions This table showcases how changing the solvent can affect the yield of a chemical reaction, based on findings from a study on chromeno[3,4-b]quinoline synthesis. researchgate.net
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 5 | Iodine (20) | CH₃OH | 1.5 | 55 |
| 6 | Iodine (20) | CH₃CN | 2.0 | 45 |
| 7 | Iodine (20) | DMF | 2.5 | 40 |
| 1 | Iodine (20) | EtOH | 1.0 | 68 |
Temperature and Time Optimization
The synthesis of this compound typically proceeds through the reaction of an activated precursor, such as 4-acetamidobenzenesulfonyl chloride, with morpholine, followed by the deprotection of the amino group. The optimization of temperature and reaction time is crucial in the initial sulfonylation step to maximize yield and purity while minimizing reaction duration and the formation of byproducts.
Detailed research into the synthesis of related sulfonamides provides insight into the optimal conditions applicable to this compound's precursor. For instance, in the synthesis of sulfathiazole (B1682510) from 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole, the reaction is effectively carried out under reflux conditions. Heating the reaction mixture to approximately 100-110°C for a short duration of 20 minutes has been shown to be effective. This elevated temperature is necessary to overcome the activation energy for the nucleophilic attack of the morpholine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.
The reaction time is also a critical parameter. While sufficient time is needed for the reaction to proceed to completion, extended reaction times at high temperatures can lead to the degradation of reactants or products and the formation of impurities. Studies on similar sulfonamide syntheses have shown that shorter reaction times are often preferable. For example, one study noted that lowering the reaction temperature resulted in a higher proportion of undesirable sulfonamide byproducts, reinforcing the efficacy of using a higher temperature for a shorter period.
The optimized conditions derived from analogous syntheses are summarized in the table below. These parameters serve as a foundational starting point for the specific synthesis of the N-acetylated precursor to this compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 100-110°C (Reflux) | Provides sufficient energy to overcome the activation barrier for the sulfonylation reaction. |
| Time | 20 minutes | Allows for reaction completion while minimizing the potential for thermal degradation and byproduct formation. |
| Starting Materials | 4-Acetamidobenzenesulfonyl chloride, Morpholine | The acetyl protecting group on the aniline prevents side reactions at the amino site during sulfonylation. |
Catalytic Approaches in Derivative Synthesis
While traditional methods for sulfonamide synthesis are effective, modern catalytic approaches offer significant advantages, including milder reaction conditions, greater functional group tolerance, and access to a broader range of complex derivatives that are otherwise difficult to synthesize. Transition metal catalysis, particularly with palladium, copper, and nickel, has become instrumental in the synthesis of derivatives of this compound. These methods typically involve forming new carbon-sulfur or nitrogen-carbon bonds to modify the core structure.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are a powerful tool for creating aryl sulfonamide derivatives. The Suzuki-Miyaura coupling, for example, can be used to form a bond between a sulfonyl chloride and a boronic acid. However, direct coupling of morpholine-4-sulfonyl chloride with boronic acids using traditional phosphine (B1218219) ligands has shown poor yields. researchgate.net More advanced palladium-catalyzed methods have been developed for the synthesis of sulfonamides from arylboronic acids under mild conditions, expanding the scope and functional group tolerance. nih.gov Other palladium-catalyzed approaches enable the synthesis of specialized derivatives, such as N-acylsulfonamides and N-glycosyl sulfonamides, which are of interest as bioisosteres of carboxylic acids and for improving the druggability of compounds, respectively. acs.orgrsc.org
Copper Catalysis: Copper catalysis offers a cost-effective and efficient alternative for sulfonamide synthesis. One prominent method is a three-component reaction that combines an aryl boronic acid, an amine, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.gov This approach allows for the direct, single-step synthesis of a wide variety of sulfonamides. Another key copper-catalyzed method is the Chan-Lam coupling, which can form N-arylsulfonamides by reacting sulfonyl azides with boronic acids at room temperature, often without the need for a base or ligand. acs.org Copper catalysts are also effective in the oxidative coupling of sodium sulfinates with amines to form the sulfonamide bond. rsc.org
Nickel Catalysis: Nickel catalysis has emerged as a more economical alternative to palladium for cross-coupling reactions. hilarispublisher.com Nickel-catalyzed methods have been successfully developed for the C-N cross-coupling of sulfonamides with a wide range of (hetero)aryl chlorides, which were previously only achievable with palladium catalysts. nih.gov These reactions are often enabled by air-stable nickel pre-catalysts and demonstrate broad substrate scope, providing a practical route to diverse N-aryl sulfonamide derivatives. hilarispublisher.comnih.gov
The following table summarizes various catalytic approaches used in the synthesis of sulfonamide derivatives.
| Catalyst System | Reactants | Type of Derivative Formed | Reference |
|---|---|---|---|
| Palladium(0) / Phosphine Ligand | Morpholine-4-sulfonyl chloride, Arylboronic acid | C-Aryl Sulfonamides | researchgate.net |
| Copper(II) | Arylboronic acid, Amine, DABSO (SO₂ surrogate) | N-Substituted Aryl Sulfonamides | nih.gov |
| Copper(I) Chloride | Sulfonyl azide, Boronic acid | N-Aryl Sulfonamides | acs.org |
| Nickel(II) Chloride / Ligand | Sulfonamide, (Hetero)aryl chloride | N-(Hetero)aryl Sulfonamides | hilarispublisher.comnih.gov |
| Palladium(II) Acetate | Sulfonyl azide, Indole/Pyrrole, Carbon Monoxide | N-Acylsulfonamides | acs.org |
Iii. Spectroscopic Characterization and Structural Elucidation in 4 Morpholinosulfonyl Aniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-(Morpholinosulfonyl)aniline, offering detailed insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of both the aromatic aniline (B41778) and the aliphatic morpholine (B109124) moieties. The protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, generally between δ 6.5 and 8.0 ppm. The electron-donating amino group (-NH₂) influences the chemical shifts of the aromatic protons, causing them to appear at slightly different frequencies. The protons of the amino group itself are often observed as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically found in the range of δ 4.0 to 5.5 ppm.
The protons of the morpholine ring are observed in the upfield region of the spectrum. Research on derivatives of this compound shows characteristic multiplets for the morpholinyl protons. Specifically, the four protons on the carbons adjacent to the oxygen atom (O-CH₂) and the four protons on the carbons adjacent to the nitrogen atom (N-CH₂) give distinct signals. For instance, in a related derivative, these protons were recorded as two multiplets at approximately δ 3.60 and 2.78 ppm. nih.gov The integration of these signals corresponds to the number of protons in each unique chemical environment, further confirming the structure.
| Proton Group | Typical Chemical Shift (δ) ppm | Multiplicity |
| Aromatic (C₆H₄) | 6.5 - 8.0 | Multiplet |
| Amino (NH₂) | 4.0 - 5.5 | Broad Singlet |
| Morpholine (O-CH₂) | ~3.60 | Multiplet |
| Morpholine (N-CH₂) | ~2.78 | Multiplet |
Carbon-13 NMR (¹³C NMR) Analysis
Complementing the proton NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the aniline ring typically resonate in the δ 115-150 ppm range. The carbon atom attached to the sulfonyl group is significantly influenced by the electron-withdrawing nature of this group.
In derivatives of this compound, the carbon signals are well-resolved. For example, analysis of a closely related structure using ¹³C and DEPT-135 NMR revealed the presence of distinct signals for aromatic CHs, aromatic quaternary carbons, and the methylene (B1212753) carbons of the morpholine ring. nih.gov The carbons of the morpholine ring appear in the upfield region, typically with the carbons adjacent to the oxygen (O-CH₂) resonating further downfield than those adjacent to the nitrogen (N-CH₂).
| Carbon Group | Typical Chemical Shift (δ) ppm |
| Aromatic (C-S) | ~145-150 |
| Aromatic (C-N) | ~140-145 |
| Aromatic (CH) | ~115-130 |
| Morpholine (O-CH₂) | ~66-68 |
| Morpholine (N-CH₂) | ~45-47 |
Advanced NMR Techniques for Structural Confirmation
For complex molecules or to unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. libretexts.orgcolumbia.eduepfl.ch
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the morpholine ring. nih.gov
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. columbia.eduepfl.ch
HMBC provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for connecting different fragments of the molecule. libretexts.orgepfl.ch For instance, an HMBC spectrum could show correlations between the protons on the aniline ring and the quaternary carbon attached to the sulfonyl group, or between the morpholine protons and the same quaternary carbon, thus confirming the connectivity of the entire molecular structure. nih.gov
While detailed 2D NMR studies specifically on this compound are not extensively reported in routine characterization, the application of these techniques to its derivatives and similar sulfonamide structures is a standard practice for unequivocal structural verification in research settings. nih.govnih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent features in the IR spectrum of this compound include the stretching vibrations of the amino (NH₂) and sulfonyl (SO₂) groups. The NH₂ group typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. nih.gov For instance, in a closely related compound, these bands were observed at 3345 cm⁻¹.
The sulfonyl group gives rise to two strong absorption bands due to its symmetric and asymmetric stretching vibrations. These are typically found in the ranges of 1300-1350 cm⁻¹ for the asymmetric stretch and 1140-1160 cm⁻¹ for the symmetric stretch. The presence of these strong bands is a clear indicator of the sulfonamide functionality.
Other significant absorptions include the C-H stretching vibrations of the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic C-H stretching of the morpholine ring (just below 3000 cm⁻¹). libretexts.org The C-O-C stretching of the ether linkage in the morpholine ring is also expected to show a strong band, typically in the 1070-1150 cm⁻¹ region.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1160 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
| Aliphatic C-H | Stretch | ~2850 - 2960 |
| Ether (C-O-C) | Stretch | ~1070 - 1150 |
| Aromatic C=C | Stretch | ~1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. libretexts.org
The UV-Vis spectrum of aniline itself shows two primary absorption bands around 230 nm and 280 nm. researchgate.net The introduction of the morpholinosulfonyl group onto the aniline ring system can cause a shift in the λmax. In derivatives of this compound, the maximum absorption has been observed at approximately 340 nm. semanticscholar.org This bathochromic shift (shift to longer wavelength) suggests an extension of the conjugated system or interaction of the sulfonyl group with the aniline chromophore. These absorptions are typically due to π→π* transitions within the aromatic system. masterorganicchemistry.com
| Compound/Derivative | Reported λmax (nm) | Typical Electronic Transition |
| Aniline | ~230, ~280 | π→π |
| This compound derivatives | ~340 | π→π |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₄N₂O₃S, corresponding to a monoisotopic mass of approximately 242.07 Da. nih.gov In an MS experiment, this would be observed as the molecular ion peak (M⁺).
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula, C₁₀H₁₄N₂O₃S. This comparison is a critical step in verifying the purity and identity of a synthesized compound.
In a study detailing the synthesis of new sulfonamides, this compound was subjected to CHN (Carbon, Hydrogen, Nitrogen) and S (Sulfur) elemental analysis. The experimentally observed percentages were found to be in close agreement with the calculated theoretical values, confirming the successful synthesis and purity of the compound.
Below is a table summarizing the elemental analysis data for this compound.
Elemental Analysis of this compound
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| Carbon (C) | 49.87 | 47.351 |
| Hydrogen (H) | 5.82 | 6.094 |
| Nitrogen (N) | 11.56 | 12.342 |
| Sulfur (S) | 13.23 | 14.311 |
Data from a study on the synthesis and microbiological study of new sulfonamides.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine its crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This level of detail is crucial for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.
Table of Compound Names
| Compound Name |
|---|
| This compound |
Iv. Mechanistic Investigations of 4 Morpholinosulfonyl Aniline Reactions
Reaction Mechanisms in Synthesis of 4-(Morpholinosulfonyl)aniline
The synthesis of this compound involves several key reaction mechanisms that are fundamental to its formation. These pathways include nucleophilic substitution, oxidation-reduction, and hydrolysis reactions, each playing a critical role in the construction of the final molecule.
A primary pathway for the synthesis of this compound and related sulfonamides involves a nucleophilic substitution reaction. Typically, this synthesis begins with a derivative of benzenesulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride. In this process, the morpholine (B109124) molecule acts as the nucleophile. The nitrogen atom in the morpholine ring, possessing a lone pair of electrons, attacks the electrophilic sulfur atom of the sulfonyl chloride group. researchgate.netquora.com This attack leads to the displacement of the chloride ion, which serves as a good leaving group, resulting in the formation of a new sulfur-nitrogen bond.
This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The presence of the acetamido group on the benzene (B151609) ring is often used as a protecting group for the amine. This protecting group can be removed in a subsequent step to yield the final aniline (B41778) product. The general mechanism can be summarized as follows:
Nucleophilic Attack: The nitrogen atom of morpholine attacks the sulfur atom of 4-acetamidobenzenesulfonyl chloride.
Chloride Displacement: The chloride ion is expelled, and a sulfonamide bond is formed.
Deprotection: The acetamido group is hydrolyzed to reveal the primary amino group of the aniline. researchgate.net
This nucleophilic substitution pathway is a versatile and widely used method for creating a variety of sulfonamide compounds. nih.gov
Reduction mechanisms are crucial, particularly when the synthesis starts from a nitro-aromatic compound. A common synthetic route to anilines is the reduction of the corresponding nitrobenzene derivative. For instance, a precursor like 4-nitrobenzenesulfonyl morpholide can be reduced to form this compound. This reduction of the nitro group (-NO2) to an amino group (-NH2) is a fundamental transformation in aromatic chemistry.
Commonly, this reduction is achieved through catalytic hydrogenation. chemicalbook.com In this process, the nitro compound is treated with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). chemicalbook.com The reaction proceeds by the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amine and water as a byproduct.
Conversely, the aniline moiety of this compound can undergo oxidation. Electrochemical studies on 4-morpholinoaniline have shown that it can be oxidized to form a p-quinonediimine intermediate. researchgate.net This electrochemically generated species is often unstable and can participate in further reactions, such as dimerization, trimerization, or hydrolysis, depending on the reaction conditions like pH. researchgate.netresearchgate.net While not a primary synthetic step for the title compound, understanding these oxidation mechanisms is vital for comprehending its chemical stability and reactivity.
Hydrolysis plays a significant role, often as a deliberate step for deprotection or as a potential side reaction. In syntheses that utilize an N-acetyl protected aniline, such as 4-acetamidobenzenesulfonyl chloride, a final hydrolysis step is required to remove the acetyl group and liberate the free amine. researchgate.net This is typically accomplished by heating the acetylated compound in the presence of an aqueous acid or base. researchgate.net The mechanism involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond.
Understanding Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical reactions are governed by the electronic and steric properties of its constituent functional groups: the amino group and the morpholinosulfonyl group attached to the aniline ring.
In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring dictate the position of the incoming electrophile. The two key groups on this compound have opposing directing effects.
Amino Group (-NH2): The amino group is a powerful activating group and an ortho, para-director. byjus.com Its lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring significantly more reactive towards electrophiles than benzene itself. chemistrysteps.com
Morpholinosulfonyl Group (-SO2N(CH2CH2)2O): The sulfonyl group is a deactivating group and a meta-director. libretexts.org The sulfur atom is in a high oxidation state and is highly electronegative, withdrawing electron density from the ring through an inductive effect. This makes the ring less reactive towards electrophiles.
In this compound, the powerful activating and ortho, para-directing effect of the amino group dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5). However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+). byjus.comstackexchange.com This group is strongly deactivating and becomes a meta-director. In such cases, the directing effects of both the anilinium and the sulfonyl groups would align to direct incoming electrophiles to the meta positions relative to the original amino group.
| Functional Group | Electronic Effect | Reactivity Effect | Directing Effect |
| -NH2 (Amino) | Electron-donating (resonance) | Activating | ortho, para |
| -NH3+ (Anilinium) | Electron-withdrawing (inductive) | Deactivating | meta |
| -SO2R (Sulfonyl) | Electron-withdrawing (inductive) | Deactivating | meta |
Both steric and electronic factors significantly influence the outcomes of reactions involving this compound.
Steric Influences: The morpholinosulfonyl group is sterically bulky. This bulkiness can hinder the approach of reactants to the adjacent ortho positions (positions 3 and 5). nih.gov Consequently, even though these positions are electronically activated by the amino group, reactions might preferentially occur at the less sterically hindered position. In many cases involving bulky ortho, para-directing groups, substitution at the para position is favored. However, in this compound, the para position is already occupied, so substitution is directed to the ortho positions, where steric hindrance from the large sulfonyl group can become a significant factor influencing the reaction rate and yield. rsc.org
Computational Chemistry in Mechanistic Studies
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the context of molecules like this compound, computational approaches can be employed to model reaction pathways, determine the structures of transition states, and calculate activation energies. These theoretical investigations provide a molecular-level understanding of reactivity, selectivity, and the electronic factors that govern the course of a chemical transformation. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on structurally related benzenesulfonamide (B165840) and aniline derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of a reaction. These calculations can predict the geometries of reactants, intermediates, transition states, and products. For instance, in studies of benzenesulfonamide derivatives, DFT methods are used to optimize molecular structures and calculate thermodynamic properties, which are crucial for understanding reaction feasibility and kinetics.
One of the primary applications of quantum chemical calculations in mechanistic studies is the determination of bond lengths, bond angles, and dihedral angles of the optimized molecular structure. These parameters provide a detailed picture of the molecule's three-dimensional shape and can reveal how the geometry changes throughout a reaction. For example, a study on a sulfonamide Schiff base utilized the B3LYP/6-311G+(d,p) level of theory to optimize the molecular structure and found good agreement between the calculated and experimental spectral data, confirming the successful formation of the compound. nih.gov
The following table illustrates the kind of data that can be obtained from quantum chemical calculations for a related sulfonamide derivative.
| Parameter | Bond | Calculated Value |
| Bond Length | C-S | 1.77 Å |
| S-N | 1.63 Å | |
| S=O | 1.43 Å | |
| Bond Angle | O-S-O | 119.5° |
| C-S-N | 106.8° | |
| Dihedral Angle | C-C-S-N | 85.2° |
Note: The data in this table is representative of typical values found in computational studies of sulfonamide derivatives and is intended for illustrative purposes.
HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational mechanistic studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide critical information about a molecule's reactivity and its potential for interaction with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a particularly important parameter. A small HOMO-LUMO gap is indicative of high chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on various sulfonamide derivatives have utilized HOMO-LUMO analysis to predict their reactivity. nih.govnih.gov
For substituted anilines, the nature and position of substituents can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.net For example, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy level, making it a better electron acceptor. thaiscience.info
The table below presents hypothetical HOMO-LUMO energy values and related quantum chemical descriptors for a generic aromatic sulfonamide, illustrating the type of data generated in such analyses.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.19 |
| Electronegativity (χ) | 3.85 |
| Electrophilicity Index (ω) | 2.79 |
Note: These values are illustrative and represent typical ranges observed in computational studies of similar compounds.
By analyzing the distribution of the HOMO and LUMO across the molecular structure of a compound like this compound, researchers can predict the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for understanding and predicting the outcomes of its chemical reactions.
V. Applications of 4 Morpholinosulfonyl Aniline in Advanced Organic Synthesis
4-(Morpholinosulfonyl)aniline as a Versatile Building Block
The inherent reactivity and structural features of this compound make it an ideal starting material or intermediate in multi-step synthetic pathways. The primary amino group on the aniline (B41778) ring serves as a key functional handle for a variety of chemical transformations, enabling chemists to construct larger, more complex molecular frameworks.
One of the primary applications of this compound is its use as a synthetic intermediate for a broad range of sulfonamide compounds. The core structure is integral to creating derivatives that are explored for use as pharmaceuticals, pesticides, and dyes. The aniline moiety can be readily diazotized and coupled with various aromatic systems, or it can undergo condensation reactions with sulfonyl chlorides to extend the sulfonamide framework. Research on analogous structures, such as 3-fluoro-4-morpholinoaniline (B119058), has led to the synthesis of extensive libraries of novel sulfonamides for biological screening, underscoring the synthetic potential of the morpholinoaniline scaffold. researchgate.net
The aniline portion of the molecule is a powerful tool for the construction of fused heterocyclic rings. Through condensation and cyclization reactions, the amino group can be incorporated into new ring systems. For instance, a related compound, 4-thiomorpholinoaniline, is utilized as a key building block in amide-coupling reactions following the reduction of its nitro precursor. mdpi.com This reactivity is leveraged in the synthesis of complex heterocyclic structures like quinazolines, which are prominent in medicinal chemistry. nih.govnih.gov The amino group of the aniline can act as a nucleophile to attack an electrophilic site, initiating a cascade of reactions that result in the formation of a new heterocyclic ring fused to the original benzene (B151609) ring.
The combination of the morpholine (B109124) and sulfonamide motifs within a single, readily functionalized molecule makes this compound an attractive precursor for the synthesis of bioactive compounds. The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical properties, while the sulfonamide group is a well-established pharmacophore. nih.gov A notable example highlighting the potential of the underlying scaffold is the use of a closely related intermediate, 3-fluoro-4-morpholinoaniline, in the synthesis of the antibiotic drug linezolid. researchgate.net This demonstrates the value of the morpholinoaniline core in constructing molecules with significant therapeutic applications.
| Application Area | Synthetic Role of this compound | Resulting Compound Class | References |
| Medicinal Chemistry | Intermediate and core scaffold | Sulfonamides, Bioactive molecules | researchgate.net |
| Agrochemicals | Building block for active ingredients | Pesticides | |
| Materials Science | Precursor for functional materials | Dyes | |
| Heterocyclic Chemistry | Dienophile or nucleophile in cyclizations | Fused heterocyclic systems (e.g., Quinazolines) | mdpi.comnih.govnih.gov |
Derivatization Strategies for Functionalized Analogues
To explore and optimize the properties of molecules derived from this compound, chemists employ various derivatization strategies. These approaches focus on modifying specific parts of the molecule to create functionalized analogues with tailored chemical reactivity, biological activity, or physical characteristics.
The aniline portion of the molecule offers multiple sites for chemical modification. The primary amino group is the most common site for derivatization.
N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce new substituents.
Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This strategy is sometimes used as a protecting group strategy during multi-step synthesis.
Formation of Bioisosteres: The aniline nitrogen can react with sulfonimidoyl fluorides to form sulfonimidamides. nih.gov These compounds are bioisosteres of sulfonamides, where an oxygen atom is replaced by an imine group, which can lead to improved biological properties such as reduced cytotoxicity. nih.gov
Furthermore, the aromatic ring of the aniline moiety can be modified through electrophilic aromatic substitution reactions, introducing substituents such as halogens or nitro groups. For example, the synthesis of 3-fluoro-4-morpholinoaniline demonstrates how a fluorine atom can be incorporated onto the aniline ring to modulate the electronic properties of the molecule. researchgate.net
While the morpholine ring is generally more stable and less reactive than the aniline moiety, it can also be chemically modified to create novel analogues. One significant strategy involves the oxidation of the carbon atoms adjacent to the nitrogen or oxygen atoms. A key example is the synthesis of 4-(3-oxomorpholino)phenyl derivatives, which are used in the creation of complex molecules like the antithrombotic agent Rivaroxaban. mdpi.com The introduction of a keto group on the morpholine ring, creating an oxomorpholine structure, provides an additional site for chemical reactions and can significantly alter the three-dimensional shape and polarity of the molecule. mdpi.com
| Moiety | Derivatization Strategy | Example of New Functionality | References |
| Aniline | Reaction with sulfonimidoyl fluorides | Formation of Sulfonimidamides (bioisosteres) | nih.gov |
| Aniline | Electrophilic Aromatic Substitution | Introduction of halogens (e.g., fluorine) | researchgate.net |
| Morpholine | Oxidation | Introduction of a keto group (Oxomorpholine) | mdpi.com |
Linker Chemistry and Scaffold Hybridization
This compound serves as a valuable building block in the fields of linker chemistry and scaffold hybridization, primarily in the design and synthesis of novel bioactive molecules. Its structure, featuring a reactive aniline group and a stable morpholinosulfonyl moiety, allows for its incorporation into larger, more complex molecular architectures. This strategic integration is pivotal in the development of compounds with tailored pharmacological profiles.
In the context of scaffold hybridization, this compound is utilized as a key component to create hybrid molecules that merge distinct pharmacophores. This approach aims to develop multi-target agents or to enhance the activity of a known bioactive scaffold. A notable application of this strategy is in the synthesis of novel antimicrobial agents.
Research Findings in Scaffold Hybridization:
A study focused on developing new antimicrobial agents reported the synthesis of a series of 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-substituted sulfamoyl)phenyl) acetamide (B32628) derivatives. preprints.orgmdpi.com In this research, this compound was used as a precursor to one of the key benzenesulfonamide (B165840) intermediates. The core concept was to hybridize a thiopyrimidine scaffold with various benzenesulfonamide moieties, including the one derived from this compound, to explore their combined effect on antimicrobial activity. preprints.orgmdpi.com
The synthesis involved a multi-step process where a substituted benzenesulfonamide, such as this compound, was reacted with 2-chloro-N-(4-(N-substituted sulfamoyl)phenyl)acetamide to form an intermediate, which was then coupled with a thiopyrimidine core. preprints.orgmdpi.com This resulted in a library of hybrid molecules where the this compound fragment is an integral part of the final structure.
The following table summarizes the key components used in the synthesis of these hybrid molecules:
| Starting Material | Intermediate | Hybridized Scaffold | Final Compound Series |
| This compound | 2-chloro-N-(4-(morpholinosulfamoyl)phenyl)acetamide | Thiopyrimidine | 2-((5-cyano-6-oxo-4-substitutedphenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(morpholinosulfamoyl)phenyl)acetamide (M-series) |
The role of this compound in this context is twofold. Firstly, it acts as a foundational scaffold providing the benzenesulfonamide pharmacophore. Secondly, the aniline group serves as a reactive handle, effectively "linking" the morpholinosulfonylbenene portion to the rest of the hybrid molecule via an acetamide bridge. This demonstrates its utility in creating structurally diverse molecules through scaffold hybridization.
While not employed as a classic flexible or cleavable linker, the this compound moiety functions as a rigid connecting unit that integrates two distinct chemical entities. The resulting hybrid compounds were evaluated for their antimicrobial efficacy against various pathogenic microbes, with some analogues showing promising activity. preprints.orgmdpi.com This underscores the value of this compound as a versatile component in the design of new therapeutic agents through the principles of scaffold hybridization.
Vi. Biological and Pharmacological Research of 4 Morpholinosulfonyl Aniline and Its Analogues
Enzyme Inhibition and Modulation
CDK Inhibitory Activity
Analogues of 4-(Morpholinosulfonyl)aniline have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. Research has focused on designing competitive inhibitors that target the ATP-binding site of these enzymes.
Specifically, a series of novel 6-substituted 2-(4′-sulfamoylanilino)purines were designed and evaluated for their inhibitory activity against various CDKs. The 4'-sulfamoylanilino moiety is structurally related to this compound. These studies aimed to enhance selectivity, particularly for CDK2 over the closely related CDK1.
The research found that the size and nature of the substituent at the 6-position of the purine (B94841) ring were critical for both potency and selectivity. For instance, the 6-alkoxypurine derivative 34 showed good selectivity for CDK2 (IC50 = 0.25 µM) over CDK1 (IC50 = 20 µM), representing an 80-fold difference. An even more pronounced selectivity was observed with the 6-([1,1′-biphenyl]-3-yl)purine derivative 73 , which was approximately 2000-fold more selective for CDK2 (IC50 = 0.044 µM) over CDK1 (IC50 = 86 µM). researchgate.net This high selectivity suggests that the biphenyl (B1667301) group effectively interacts with a lipophilic pocket near the ATP ribose binding site in CDK2, an interaction that is less favorable in the CDK1 binding site. researchgate.net
Modification of the core purine heterocycle was also explored. While most modifications were tolerated without a significant loss of CDK2 inhibitory activity, a triazolopyrimidine analogue proved to be 2.5 times more potent than the original purine compound against CDK2. researchgate.net In contrast, other CDK inhibitors like roscovitine (B1683857) have been shown to inhibit CDK1, CDK5, and CDK7, which in turn suppresses lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. nih.gov
Table 1: CDK Inhibitory Activity of Selected 2-(4′-sulfamoylanilino)purine Analogues
| Compound | R Group at C-6 | CDK1 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | CDK4 IC₅₀ (µM) | Selectivity (CDK1/CDK2) |
|---|---|---|---|---|---|
| 34 | n-Hexyloxy | 20 | 0.25 | 1.8 | 80-fold |
| 35 | Cyclohexyloxy | 10 | 0.20 | 1.5 | 50-fold |
| 70 | Phenyl | 15 | 0.50 | 1.2 | 30-fold |
| 73 | [1,1'-Biphenyl]-3-yl | 86 | 0.044 | >100 | ~2000-fold |
Data sourced from research on 6-substituted 2-arylaminopurines. researchgate.net
Farnesoid X Receptor (FXR) Antagonism
The morpholinosulfonyl aniline (B41778) scaffold has been identified as a key component in the development of antagonists for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. scientificarchives.comjksus.org
In the search for novel and potent FXR antagonists, researchers developed a series of trisubstituted-pyrazol carboxamide analogues. dut.ac.za Within these studies, the structure-activity relationship (SAR) analysis revealed the critical importance of the aniline moiety. Specifically, the inclusion of a 4-methyl-3-(morpholinosulfonyl)aniline fragment was found to be an essential structural requirement for effective FXR antagonism. dut.ac.za
Conversely, compounds with an unsubstituted 3-morpholinosulfonyl aniline showed a substantial decrease in antagonistic potency. dut.ac.za This finding led researchers to establish the 4-methyl-3-(morpholinosulfonyl)aniline group as a fixed, essential anchor for FXR binding recognition in the design of a focused library of new antagonists. dut.ac.za By optimizing other regions of the molecule while keeping this core, they aimed to enhance FXR binding affinity and cellular antagonistic effects. One such analogue, compound 4j , emerged from this work as the most potent FXR antagonist identified to date, serving as a valuable chemical tool for studying the biological functions of FXR. dut.ac.za
IspD Targeting in MEP Pathway
No information available in the provided search results.
Dihydrofolate Reductase (DHFR) Inhibition
No information available in the provided search results.
Receptor Interaction Studies
Molecular modeling and receptor interaction studies have provided insights into how analogues of this compound bind to their respective targets.
CDK Interaction: For the 2-(4′-sulfamoylanilino)purine series of CDK inhibitors, the compounds are designed to act as competitive inhibitors at the ATP binding site. researchgate.net Molecular docking studies on similar anilinopyrimidine derivatives targeting CDK9 have shown that these compounds interact with the ATP active site. nih.gov The high selectivity of certain analogues for CDK2 over CDK1 is attributed to specific interactions between substituents on the purine ring and a distinct lipophilic pocket within the CDK2 ATP-binding site. researchgate.net
FXR Interaction: In the context of Farnesoid X Receptor antagonism, the 3-(morpholinosulfonyl)aniline (B185278) moiety is hypothesized to act as a specific anchor during FXR binding recognition. dut.ac.za Variations on the aniline ring, such as the addition of a 4-methyl group, significantly affect the antagonistic potency, indicating a precise fit within the receptor's ligand-binding pocket. dut.ac.za While detailed crystallographic data for these specific antagonists is not available, studies of other synthetic ligands with FXR reveal that binding can be driven by interactions like salt bridges with key residues, such as arginine, within the binding pocket. nih.gov
Cytotoxicity and Anticancer Potential
The 4-anilino chemical structure, which is the core of this compound, is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of protein kinases. nih.gov Numerous derivatives incorporating the anilino, quinoline (B57606), and morpholine (B109124) moieties have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.
For example, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated significant cytotoxic activity against several cancer cell lines while being non-toxic to normal human embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov Similarly, novel 2-morpholino-4-anilinoquinoline compounds showed potent anticancer activity against liver cancer cells. nih.gov The anticancer potential of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis. researchgate.netnih.govrsc.org
Effects on Cancer Cell Lines (e.g., HepG2, Huh7, A-549, MCF-7)
Analogues and derivatives containing the morpholine and aniline substructures have shown significant cytotoxic activity against various human cancer cell lines.
HepG2 (Liver Cancer): A series of 2-morpholino-4-anilinoquinoline compounds were assessed for their anticancer potential against the HepG2 cell line. Compounds 3c , 3d , and 3e exhibited the highest activity, with IC₅₀ values of 11.42, 8.50, and 12.76 µM, respectively. nih.gov Another study on S-glycosylated quinazoline derivatives found IC₅₀ values as low as 2.08 µM against HepG2 cells. scientificarchives.com
Huh7 (Liver Cancer): A series of 4-anilinoquinolinylchalcone derivatives were evaluated for their in vitro antiproliferative activity against Huh-7 cells. All tested compounds in this series were found to be highly cytotoxic, with IC₅₀ values below 2.03 µM.
A-549 (Lung Cancer): Morpholine-substituted quinazoline derivatives have been evaluated against the A549 lung cancer cell line, with some compounds in the series showing promising cytotoxic activity. nih.gov For instance, compounds AK-3 and AK-10 from this series showed significant activity. nih.gov Other quinoline derivatives have also been tested, with some showing dose-dependent toxicity against A549 cells. dut.ac.za A separate study on a benzimidazole (B57391) derivative reported an IC₅₀ value of 15.80 µg/mL against A549 cells. jksus.org
MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a frequent target for evaluating the cytotoxicity of related derivatives. The same series of morpholine-substituted quinazolines that were active against A549 cells also showed good cytotoxic activity against MCF-7 cells. nih.gov A study on chalcone-dihydropyrimidone hybrids found this cell line to be the most sensitive, with IC₅₀ values ranging from 4.7 to 14.6 µM. mdpi.com One hybrid compound, 9h , was particularly effective against MCF-7 cells (IC₅₀ = 5.8 µM) while showing no toxicity to normal HaCaT cells (IC₅₀ > 100 µM). mdpi.com A novel indolo[2,3-b]quinoline derivative also showed potent cytotoxicity with an IC₅₀ value of 3.1 µg/mL against MCF-7. semanticscholar.org
Table 2: Cytotoxic Activity (IC₅₀) of Selected Analogues on Various Cancer Cell Lines
| Compound Class | Specific Compound(s) | HepG2 (µM) | Huh7 (µM) | A549 (µM) | MCF-7 (µM) | Source |
|---|---|---|---|---|---|---|
| 2-Morpholino-4-anilinoquinoline | 3d | 8.50 | - | - | - | nih.gov |
| 4-Anilinoquinolinylchalcone | Series | - | <2.03 | - | - | |
| Morpholine-substituted quinazoline | AK-3, AK-10 | - | - | Significant Activity | Significant Activity | nih.gov |
| Chalcone-dihydropyrimidone hybrid | 9h | - | - | - | 5.8 | mdpi.com |
| S-Glycosylated quinazoline | 2a | 2.08 | - | - | 2.09 | scientificarchives.com |
| Benzimidazole derivative | se-182 | 15.58 | - | 15.80 | - | jksus.org |
| Indolo[2,3-b]quinoline derivative | BAPPN | 3.3 (µg/mL) | - | 9.96 (µg/mL) | 3.1 (µg/mL) | semanticscholar.org |
Note: Direct comparison between all values may be limited due to variations in experimental protocols and units (µM vs. µg/mL).
Mechanism of Action in Cancer Cells
Analogues of this compound, particularly those based on a 4-anilinoquinazoline (B1210976) scaffold, have been identified as a significant class of cancer chemotherapeutic agents. nih.govnih.gov Their primary mechanism of action involves the potent and selective inhibition of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. ekb.egproquest.com
A key target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in a wide range of human cancers, including lung, breast, and colon cancer. nih.govnih.gov The 4-anilinoquinazoline derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the intracellular kinase domain of the EGFR. ekb.eg This binding action prevents the autophosphorylation of the receptor, which is a critical step for activating downstream signaling cascades. nih.gov By blocking this initial activation step, these inhibitors effectively interrupt pathways such as the MAPK and PI3K/Akt pathways, which are essential for tumor cell proliferation and survival. nih.govekb.eg This leads to the arrest of the cell cycle and the induction of apoptosis (programmed cell death) in cancer cells. rsc.org
The structural features of these analogues are critical for their inhibitory activity. The 4-anilino moiety is essential, and substituents on this aniline ring can significantly influence potency and selectivity. nih.gov For instance, small, lipophilic, electron-withdrawing groups on the phenyl ring enhance activity. nih.gov This targeted mechanism of action, focusing on specific molecular drivers of cancer, distinguishes these compounds from traditional chemotherapeutics that affect both cancerous and healthy cells. researchgate.net Several drugs based on the 4-anilinoquinazoline core, such as gefitinib (B1684475) and erlotinib, have been successfully developed as targeted therapies for various cancers. nih.govnih.gov
Antimicrobial and Antibacterial Activity
The sulfonamide and morpholine moieties are both recognized pharmacophores that contribute to the antimicrobial properties of various compounds. tandfonline.comresearchgate.net Derivatives and analogues of this compound have demonstrated a range of activities against clinically relevant bacterial and fungal pathogens.
Activity against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
Sulfonamides were among the first effective chemotherapeutic agents used for the prevention and treatment of bacterial infections. jocpr.com Their classic mechanism of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov As mammals obtain folic acid from their diet, this pathway is selective for microorganisms. nih.gov
Numerous novel sulfonamide derivatives have shown significant antibacterial activity against a spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comtandfonline.com Studies have demonstrated that synthetic sulfonamides can exhibit potent, concentration-dependent activity against clinical isolates of S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/ml. jocpr.comnih.gov In some cases, these derivatives have proven to be bactericidal, a notable improvement over the typically bacteriostatic nature of older sulfonamides. tandfonline.com
The morpholine ring is also a key component in compounds with antimicrobial effects. tandfonline.comcore.ac.uk A study on 4-(Phenylsulfonyl)morpholine, a related compound, found that while it lacked direct antibacterial activity (MIC ≥1024 μg/mL), it significantly modulated the efficacy of the aminoglycoside antibiotic amikacin (B45834) against a multi-resistant strain of Pseudomonas aeruginosa. nih.gov The combination reduced the MIC of amikacin from 312.5 to 39.06 μg/mL, suggesting a synergistic interaction that may involve disruption of the bacterial cell wall or other resistance mechanisms. nih.gov Other synthesized morpholine derivatives have shown broad-spectrum inhibitory action against both Gram-positive and Gram-negative bacteria. core.ac.ukresearchgate.net
| Compound/Class | Bacterial Strain | Activity/Result |
|---|---|---|
| Novel Sulfonamide Derivatives (1a-d) | Staphylococcus aureus (ATCC 25923 & clinical isolates) | Significant antibacterial activity; MICs ranged from 64 to 512 µg/ml. jocpr.com |
| 4-(Phenylsulfonyl)morpholine | Pseudomonas aeruginosa (multidrug-resistant) | Modulated amikacin activity, reducing MIC from 312.5 to 39.06 µg/mL. nih.gov |
| 4-(Phenylsulfonyl)morpholine | Staphylococcus aureus | No direct antimicrobial activity (MIC ≥1024 μg/mL). nih.gov |
| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA & MSSA) | Strongest inhibition among four tested sulfonamides. nih.govnih.gov |
| Novel Morpholine Derivatives | Gram-positive & Gram-negative bacteria | Broad-spectrum inhibitory action against 82-89% of tested strains. core.ac.ukresearchgate.net |
Antifungal Properties
The morpholine chemical group is the basis for a distinct class of antifungal agents, including the clinically used drug amorolfine. nih.gov These compounds act by inhibiting two key enzymes in the fungal ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase. nih.govnih.gov This dual-target mechanism is different from that of azole or allylamine (B125299) antifungals and makes the development of resistance more difficult for the pathogen. nih.gov Novel azole derivatives incorporating a morpholine ring have demonstrated potent in vitro activity against Candida albicans and Cryptococcus neoformans, with efficacy comparable to fluconazole. nih.gov
The sulfonamide moiety has also been incorporated into compounds with significant antifungal properties. nih.govtandfonline.comresearchgate.net Various sulfonamide derivatives have been screened against a panel of human fungal pathogens, including Candida species and Aspergillus flavus. tandfonline.com Studies on ketoconazole (B1673606) sulfonamide analogs and other novel arylsulfonamides have shown that these compounds can exhibit fungistatic or fungicidal activity against a range of Candida species, including fluconazole-resistant strains. nih.govfrontiersin.org
| Compound/Class | Fungal Strain | Activity/Result |
|---|---|---|
| Novel Azole Derivatives with Morpholine Ring (UR-9751) | Candida albicans, Cryptococcus neoformans | Potency comparable to fluconazole. nih.gov |
| Sila-analogue 24 (Fenpropimorph analogue) | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Showed superior fungicidal potential than fenpropimorph (B1672530) and amorolfine. nih.gov |
| Arylsulfonamide Compound 3 | Candida spp. | Fungistatic activity with MICs between 0.125 and 1 mg/mL. nih.gov |
| Ketoconazole Sulfonamide Analogue (3l) | C. albicans | Exceeded the in vitro activity of Amphotericin B (MIC75 = 62 nM). frontiersin.org |
Anti-biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. Compounds that can inhibit biofilm formation or eradicate established biofilms are of significant therapeutic interest.
Analogues of this compound have shown promise in this area. Certain sulfonamide derivatives have been found to prevent biofilm formation in MRSA. tandfonline.com Furthermore, recent research into morpholinium-based ionic liquids demonstrated potent anti-biofilm activity against several clinically relevant strains of Pseudomonas aeruginosa. nih.gov Four of the tested ionic liquids were able to prevent biofilm formation at sub-MIC levels, indicating a mechanism that interferes with biofilm development rather than simply killing planktonic bacteria. nih.gov These findings suggest that the morpholine scaffold is a valuable component in the design of agents targeting bacterial biofilms. nih.govresearchgate.net
Antiparasitic Activity
Against Plasmodium falciparum
Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat, and resistance to existing drugs like chloroquine (B1663885) is widespread. Analogues of this compound, particularly those that hybridize a 4-anilinoquinoline core with a sulfonamide moiety, have emerged as a promising class of antimalarial agents. researchgate.netmdpi.com
The 4-aminoquinoline (B48711) structure is the foundation of highly effective antimalarials. bohrium.comesr.ie Its primary mechanism of action within the parasite is the inhibition of hemozoin biocrystallization. During its lifecycle in red blood cells, the parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (the "malaria pigment"). 4-aminoquinoline drugs are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.gov
Numerous studies have shown that 4-anilinoquinoline derivatives and quinoline-sulfonamide hybrids exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro. researchgate.netnih.govnih.govbohrium.com The introduction of the sulfonamide group can enhance the antimalarial efficacy, with some hybrid compounds displaying IC₅₀ values in the low nanomolar range, often surpassing the activity of chloroquine and sulfadoxine. researchgate.netmdpi.com
| Compound | Linker Length (Methylene Groups) | Substituent (R) on Arylsulfonamide | IC₅₀ (µM) against P. falciparum (W2, CQ-Resistant) |
|---|---|---|---|
| Hybrid 74 | 4 | -H | 0.40 researchgate.net |
| Hybrid 75 | 4 | -Cl | 0.09 researchgate.net |
| Hybrid 76 | 4 | -F | 0.05 researchgate.net |
| Hybrid 77 | 4 | -CH₃ | 0.15 researchgate.net |
| Chloroquine (Reference) | N/A | N/A | 0.48 researchgate.net |
| Sulfadoxine (Reference) | N/A | N/A | 1.70 researchgate.net |
Biochemical Probe Applications in Proteomics Research
The chemical structure of this compound, specifically the sulfonyl group, suggests its potential utility as a biochemical probe in proteomics research. While there are no direct reports of this compound being used for this purpose, related compounds containing sulfonyl fluoride (B91410) and sulfonyl-triazole moieties have been successfully employed as activity-based probes for profiling protein function and identifying drug targets.
Chemical proteomics utilizes reactive chemical probes to covalently label specific amino acid residues within proteins, allowing for their enrichment and identification via mass spectrometry acs.org. Sulfonyl-containing probes are a notable class of such tools. For example, sulfonyl fluoride probes have been shown to selectively label functional tyrosine residues in enzymes like glutathione (B108866) transferases, providing insights into their catalytic mechanisms nih.gov. These probes have also been designed to target conserved lysine (B10760008) residues in the ATP-binding sites of a broad range of kinases, enabling the profiling of kinase activity in live cells ucsf.edu.
More recently, sulfonyl-triazoles have emerged as a new class of electrophiles for chemical proteomics. These probes react with tyrosine residues through a sulfur-triazole exchange (SuTEx) chemistry rsc.org. This approach has been used to map protein interaction networks and discover ligandable tyrosines in both catalytic and regulatory domains of kinases rsc.org. The versatility of these sulfonyl-containing probes allows for the attachment of reporter tags, such as alkynes or fluorophores, which facilitate the detection and isolation of labeled proteins.
Given these precedents, this compound could serve as a scaffold for the development of novel biochemical probes. By modifying the aniline or morpholine rings with appropriate reporter tags and potentially converting the sulfonyl group to a more reactive sulfonyl fluoride or sulfonyl-triazole, it would be possible to create probes for activity-based protein profiling. Such probes derived from this compound could be valuable tools for identifying the protein targets of sulfonamide-based drugs and for broader proteomics studies to understand cellular signaling and metabolic pathways.
Vii. Computational and in Silico Studies for 4 Morpholinosulfonyl Aniline Research
Molecular Docking and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a ligand, such as a derivative of 4-(Morpholinosulfonyl)aniline, and its target protein receptor at the atomic level.
In studies involving derivatives like 5-(morpholinosulfonyl)indol-2,3-dione, molecular docking has been instrumental in elucidating their mechanism of action. researchgate.net For instance, docking studies of these derivatives against the DNA gyrase of S. aureus revealed significant inhibitory potential. researchgate.net The analysis showed that the compounds fit well within the enzyme's active site, with the morpholinosulfonyl moiety playing a key role in the binding interactions. researchgate.net These studies indicate that derivatives can form stable complexes with target enzymes, often showing lower binding energies than standard drugs, which suggests a strong binding affinity. researchgate.net The insights gained from these docking simulations help in understanding the structural features necessary for potent biological activity and guide the rational design of new, more effective compounds. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
ADMET prediction is a critical in silico analysis used to forecast the pharmacokinetic and bioavailability properties of potential drug candidates. preprints.orgnih.gov This process helps to identify compounds with favorable drug-like characteristics and manageable toxicity early in the research pipeline. mdpi.com For derivatives of this compound, ADMET profiling has suggested promising characteristics for further development. preprints.orgmdpi.com
Studies on related thiopyrimidine-benzenesulfonamide compounds have shown they possess moderate water solubility and good intestinal absorbance. preprints.orgnih.gov Furthermore, predicted logKp values of less than -2.5 indicate reasonable skin permeability. nih.gov In terms of distribution, these compounds are predicted to be poorly distributed to the brain, with logBB values below -1 and logPS values below -3. nih.gov
Table 1: Predicted ADMET Properties for this compound Derivatives
| Property | Predicted Outcome | Implication | Source |
|---|---|---|---|
| Water Solubility | Moderate | Favorable for formulation and absorption. | preprints.org, nih.gov |
| Intestinal Absorption | Good | High potential for absorption after oral administration. | preprints.org, nih.gov |
| Skin Permeability (logKp) | < -2.5 | Compound has reasonable skin permeability. | nih.gov |
| Brain Distribution (logBB) | < -1 | Poorly distributed to the brain, potentially reducing CNS side effects. | nih.gov |
Oral bioavailability is a key factor for a successful drug, and computational tools are used to predict it based on physicochemical properties. sdiarticle5.com Drug-likeness is assessed using guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov
Table 2: Predicted Drug-Likeness Profile based on Lipinski's Rule of Five
| Parameter | Guideline | Relevance | Source |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 g/mol | Affects absorption and distribution. | nih.gov |
| Lipophilicity (LogP) | ≤ 5 | Influences solubility and membrane permeability. | nih.gov |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding. | nih.gov |
Toxicity is a major cause of failure in drug development. In silico toxicity assessments predict potential risks, such as cardiotoxicity (hERG inhibition) and mutagenicity (AMES test). The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. rjraap.com
For derivatives of this compound, toxicity studies have yielded encouraging results. preprints.orgmdpi.com Predictions indicate no inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is crucial for avoiding potential cardiotoxicity. preprints.orgmdpi.com Furthermore, the compounds were predicted to have no AMES mutagenicity, suggesting they are not likely to be mutagenic or tumorigenic. preprints.orgmdpi.com While aniline (B41778) itself can have a complex genotoxic profile, these specific sulfonamide derivatives appear to have a favorable safety profile in these computational models. nih.gov
Table 3: Predicted Toxicity Profile for this compound Derivatives
| Toxicity Test | Predicted Result | Implication | Source |
|---|---|---|---|
| hERG Inhibition | No | Low risk of cardiotoxicity. | preprints.org, mdpi.com |
Pharmacokinetic Modeling
Pharmacokinetic (PK) modeling uses computational methods to understand and predict how a drug is absorbed, distributed, metabolized, and excreted by the body over time. This modeling is essential for determining a compound's half-life and clearance rate. preprints.orgmdpi.com
In silico studies of thiopyrimidine-benzenesulfonamide derivatives of this compound have provided insights into their pharmacokinetic profiles. mdpi.com The models predicted low values for the total clearance of these molecules. mdpi.com This finding is significant as low clearance suggests that the compounds have good half-lives, meaning they would remain in the body for a sufficient duration to exert a therapeutic effect. mdpi.com Such promising pharmacokinetic properties make these compounds, and by extension this compound, suitable for further optimization and development. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By analyzing a dataset of compounds, QSAR aims to identify the key physicochemical properties and structural features that influence their activity, allowing for the prediction of the potency of new, unsynthesized molecules. wikipedia.orgnih.gov
While comprehensive QSAR studies focused solely on this compound are not widely published, research on closely related compounds highlights the utility of this approach. For example, the QSAR of 4'-(morpholinosulfonyl)acetanilide, an acetylated derivative, has been investigated using multiple linear regression techniques. molaid.com Additionally, broader QSAR studies on various aniline derivatives have been conducted to model properties like lipophilicity, which is crucial for drug action. nih.gov These studies use descriptors derived from quantum mechanical calculations to build predictive models, demonstrating that QSAR can effectively guide the design of new aniline-based compounds with desired biological activities. nih.gov
Viii. Future Research Directions and Emerging Applications
Development of Novel Therapeutic Agents based on 4-(Morpholinosulfonyl)aniline Scaffold
The this compound moiety is a recognized pharmacophore, and its derivatives are actively being investigated for the treatment of a wide range of diseases. The morpholine (B109124) group can enhance solubility and pharmacokinetic properties, making it a valuable component in drug design. Future research is focused on synthesizing and evaluating new compounds for various therapeutic applications.
Antiparasitic Agents: The scaffold has been instrumental in the discovery of new inhibitors against protozoan parasites. Research has identified quinoline (B57606) derivatives incorporating a 4-(morpholinosulfonyl)phenyl group as potent inhibitors of Trypanosoma brucei (the causative agent of Human African trypanosomiasis) and Leishmania major (a cause of leishmaniasis). acs.orgacs.org For instance, compound 13j , 6-(4-(morpholinosulfonyl)phenyl)-N-(pyrimidin-4-yl)quinolin-4-amine, was identified as a powerful inhibitor of T. brucei proliferation with improved drug-like properties compared to earlier leads. acs.org
Anticancer Agents: A significant area of research involves the development of novel anticancer agents.
DHFR Inhibitors: Derivatives have been designed as dihydrofolate reductase (DHFR) inhibitors, which can disrupt DNA synthesis in rapidly proliferating cancer cells. scispace.comd-nb.info The inhibition of DHFR is a proven mechanism for both antitumor and antimicrobial therapies. d-nb.info
EGFR Inhibitors: A new class of 5-(morpholinosulfonyl)isatin derivatives has been synthesized and is being explored for its potential as epidermal growth factor receptor (EGFR) inhibitors. researchgate.net
FXR Antagonists: In the context of farnesoid X receptor (FXR), a nuclear receptor implicated in metabolic diseases and cancer, derivatives such as N-((1-Isopropyl-3-(p-tolyl)-1H-pyrazol-4-yl)methyl)-4-methyl-3-(morpholinosulfonyl)aniline have been identified as potent antagonists. nih.gov
Antimicrobial Agents: Building on the historical success of sulfa drugs, new antimicrobial compounds based on the this compound structure are being developed. nahrainuniv.edu.iqnahrainuniv.edu.iq Recent studies focus on hybrid molecules, such as thiopyrimidine-benzenesulfonamide derivatives, which have shown promising broad-spectrum antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. mdpi.compreprints.org
Table 1: Examples of Therapeutic Agents Based on the this compound Scaffold
| Compound/Derivative Class | Therapeutic Target/Application | Research Findings | Citations |
| Quinolinimines | Antiparasitic (L. donovani) | Compound 36 showed high potency with an EC50 of 0.02 μM. | acs.org |
| 6-(4-(morpholinosulfonyl)phenyl)-N-(pyrimidin-4-yl)quinolin-4-amine (13j) | Antiparasitic (T. brucei) | Identified as a potent inhibitor of T. brucei proliferation with an EC50 of 24 nM and improved drug-like properties. | acs.orgacs.org |
| N-((1-Isopropyl-3-(p-tolyl)-1H-pyrazol-4-yl)methyl)-4-methyl-3-(morpholinosulfonyl)aniline | FXR Antagonist | Demonstrated significant antagonistic activity against the farnesoid X receptor (FXR). | nih.gov |
| 2-(arylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamides | DHFR Inhibitor (Anticancer/Antimicrobial) | Synthesized and evaluated for cytotoxic activity against human lung (A-549) and breast (MCF-7) carcinoma cell lines. | scispace.comd-nb.info |
| 5-(morpholinosulfonyl)isatins | EGFR Inhibitor (Anticancer) | A new class of derivatives developed with potential EGFR inhibitory activity. | researchgate.net |
| Thiopyrimidine-Benzenesulfonamides | Antimicrobial | New series of compounds showed promising broad-spectrum efficacy against various bacterial and fungal strains. | mdpi.compreprints.org |
Exploration of New Biological Targets and Pathways
Future research aims to uncover and validate new biological targets for therapeutic intervention using ligands derived from this compound. The compound and its analogs serve as chemical probes to study enzyme inhibition and protein interactions.
Key areas of exploration include:
Nuclear Receptors: The identification of derivatives that act as antagonists for the farnesoid X receptor (FXR) opens up new avenues for treating metabolic diseases and cancers where FXR is dysregulated. nih.gov The substituted morpholinosulfonyl moiety on the aniline (B41778) ring was found to be important for improving antagonistic activity. nih.gov
Enzymes in Folate Pathway: Dihydrofolate reductase (DHFR) remains a critical target. scispace.com The development of new derivatives aims to overcome resistance to existing antifolate drugs and to create more selective inhibitors for microbial or cancer-specific DHFR. scispace.comd-nb.info
Kinase Signaling Pathways: The investigation of isatin (B1672199) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) highlights the potential of the this compound scaffold to target key enzymes in cell signaling pathways that are often hyperactivated in cancer. researchgate.net
Parasite-Specific Targets: While compounds have shown efficacy against parasites like T. brucei and L. major, the precise molecular targets within these organisms are still under investigation. acs.orgacs.org Future work will likely focus on target deconvolution to understand the mechanism of action and to enable more rational drug design.
Table 2: Identified and Potential Biological Targets for this compound Derivatives
| Biological Target | Therapeutic Area | Research Context | Citations |
| Farnesoid X Receptor (FXR) | Metabolic Disease, Cancer | Derivatives act as antagonists, modulating the receptor's activity. | nih.gov |
| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Disease | Inhibition of this enzyme disrupts DNA synthesis in rapidly dividing cells and microbes. | scispace.comd-nb.info |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Isatin derivatives with the morpholinosulfonyl group are being explored as potential inhibitors of this key signaling kinase. | researchgate.net |
| Protozoal Proliferation Pathways | Antiparasitic | Compounds inhibit the proliferation of T. brucei and L. major, suggesting interference with essential parasite-specific pathways. | acs.orgacs.org |
Advanced Materials Science Applications
Beyond its biomedical potential, this compound and its derivatives are being explored as building blocks for advanced materials. a2bchem.com The unique electronic and structural properties of the molecule make it a candidate for creating materials with specific optical or electronic functions. evitachem.com
A notable emerging application is in the field of nanotechnology. Researchers have successfully used derivatives of this compound to synthesize organic nanoparticles (ONPs). semanticscholar.org Specifically, oxadiazole derivatives incorporating the scaffold have been fabricated into nanoparticles using a re-precipitation method. semanticscholar.org Such organic nanomaterials are of interest due to their tunable electronic and optical properties, which can be controlled through molecular design. semanticscholar.org Future research in this area could lead to the development of novel sensors, electronic components, or drug delivery systems.
Green Chemistry Approaches in Synthesis
The development of environmentally benign and efficient synthetic methods is a key focus for future chemical manufacturing. Research is moving towards greener approaches for the synthesis of this compound and its derivatives to minimize waste and avoid harsh reagents.
Emerging green methodologies that could be applied or further developed include:
Enzymatic Sulfonylation: Preliminary studies on related compounds have shown the potential of using aryl sulfotransferase enzymes to achieve selective sulfonylation in aqueous conditions (pH 7.4, 37°C), offering a much greener alternative to traditional chemical methods.
Flow Chemistry: Continuous-flow reactors represent a promising technology for the large-scale, safe, and efficient production of sulfonamides. For the related 4-(piperidin-1-ylsulfonyl)aniline, flow chemistry has been reported to achieve high conversion rates with short residence times.
Reusable Catalysts: The use of solid-supported, reusable catalysts is a cornerstone of green chemistry. An efficient and environmentally friendly synthesis of spirothiazolidin-4-ones, using a related sulfonamide and a sulfonated mesoporous silica (B1680970) (MCM-SO3H) catalyst, has been demonstrated. researchgate.net This approach offers high yields, simple work-up, and catalyst reusability. researchgate.net
Microwave-Assisted Synthesis: Protocols using microwave irradiation, often under solvent-free conditions, can dramatically reduce reaction times and energy consumption. mdpi.compreprints.org This has been cited as a green approach for related heterocyclic syntheses and holds promise for the production of this compound derivatives. researchgate.net
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Coupling | EDCI/DMAP, RT, 4–6 h | 57–97 |
| Reductive Amination | BH₃-THF, THF, 0°C to RT | 72–81 |
How does the substitution pattern on the aniline ring influence bioactivity in receptor antagonism?
Advanced
The meta-position of the morpholinosulfonyl group on the aniline ring is critical for receptor binding. For instance, 3-(morpholinosulfonyl)aniline derivatives exhibit stronger antagonistic activity against Farnesoid X Receptor (FXR) compared to ortho- or para-substituted analogs. Introducing a 4-methyl group on the aniline ring enhances hydrophobic interactions with FXR, as seen in compound 4-methyl-3-(morpholinosulfonyl)aniline , which showed 3–5× higher potency than unmethylated analogs . Similarly, in antiviral research, the 3-(morpholinosulfonyl)aniline moiety in compound B7 inhibited PRRSV infection by blocking CD163 receptor interactions, while piperidinylsulfonyl analogs showed reduced efficacy .
Q. Advanced
- Coupling Agent Optimization : EDCI/DMAP outperforms HOBt/EDCI in activating carboxyl groups, reducing side reactions .
- Solvent Selection : Acetonitrile or DMF improves solubility of hydrophobic intermediates .
- Temperature Control : Reactions at RT (vs. reflux) minimize decomposition of heat-sensitive morpholinosulfonyl groups .
How to address contradictory data in biological assays for morpholinosulfonyl aniline derivatives?
Advanced
Contradictions often arise from substituent positional effects or assay conditions. For example:
- Positional Isomerism : 3-Substituted analogs show FXR antagonism, while 2-substituted analogs are inactive due to steric clashes .
- Cell Line Variability : Use primary cells (e.g., porcine alveolar macrophages for PRRSV studies) over immortalized lines to reduce false negatives .
- Dose-Response Validation : EC₅₀/IC₅₀ values should be confirmed across ≥3 independent replicates to ensure reproducibility .
What are the primary applications of this compound derivatives in drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
